molecular formula C7H7ClN2O3 B8472789 5-Chloro-3,6-dimethoxy-pyridazine-4-carbaldehyde

5-Chloro-3,6-dimethoxy-pyridazine-4-carbaldehyde

Cat. No.: B8472789
M. Wt: 202.59 g/mol
InChI Key: BJUKWGOSEHUXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3,6-dimethoxy-pyridazine-4-carbaldehyde is a useful research compound. Its molecular formula is C7H7ClN2O3 and its molecular weight is 202.59 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

5-chloro-3,6-dimethoxypyridazine-4-carbaldehyde

InChI

InChI=1S/C7H7ClN2O3/c1-12-6-4(3-11)5(8)7(13-2)10-9-6/h3H,1-2H3

InChI Key

BJUKWGOSEHUXAS-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C(=C1C=O)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of n-butyllithium (1.6 M in hexanes, 0.39 mL, 0.63 mmol) was added to a cold solution of THF (10 mL) at −78° C. Tetramethylpiperidine (0.11 L, 0.63 mmol) was introduced and the solution was warmed to 0° C. and kept at this temperature for 20 min; it is then cooled to −78° C. A solution of 4-chloro-3,6-dimethoxy-pyridazine (100 mg, 0.57 mmol) in 20 THF (5 mL) was added slowly and the mixture was stirred at −78° C. After stirring for 45 min at −78° C., ethyl formate (0.07 mL, 0.86 mmol) was added and stirring was continued at −78° C. for 15 min. Saturated aqueous NH4Cl was added and the mixture was warmed to room temperature. The mixture was extracted with EtOAc, dried over MgSO4, and concentrated in vacuo to give the crude product, which was purified by flash chromatography, eluting with 20-30% EtOAc in hexanes to afford, after evaporation, the title compound as a light yellow solid (51 mg, 44%): IR (KBr, cm−1) 1702, 1474, 1388, 1022; 1H NMR (400 MHz, DMSO) δ 10.36 (s, 1H), 4.17 (s, 3H), 4.16 (s, 3H); LCMS (+ESI, M+H+) m/z 203.
Quantity
0.39 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.11 L
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.07 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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